4-Cyclopropyl-1H-pyrazol-3-amine
Overview
Description
4-Cyclopropyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H9N3. It features a pyrazole ring substituted with a cyclopropyl group at the 4-position and an amine group at the 3-position.
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-1H-pyrazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can act as a ligand for certain receptors, influencing their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by interfering with specific signaling pathways that are crucial for cell growth and survival. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can activate or inhibit other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, this compound can affect the levels of metabolites, such as pyruvate and lactate, by altering the activity of enzymes involved in their production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific organelles. These processes are crucial for the compound’s biological activity, as they determine its availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of this compound is therefore a key determinant of its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-aminocrotonitrile under acidic conditions to form the pyrazole ring . Another approach involves the use of cyclopropyl hydrazine and 3-aminocrotonitrile in the presence of a base such as sodium ethoxide .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Cyclopropyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Similar in structure but lacks the cyclopropyl group.
4-Methyl-1H-pyrazol-3-amine: Similar but has a methyl group instead of a cyclopropyl group.
4-Phenyl-1H-pyrazol-3-amine: Similar but has a phenyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-1H-pyrazol-3-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-cyclopropyl-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJHFJQYGHJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635006 | |
Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673475-74-6 | |
Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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